molecular formula C23H26N6O2 B11231368 1-(1H-indazol-3-yl)-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one

1-(1H-indazol-3-yl)-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one

Cat. No.: B11231368
M. Wt: 418.5 g/mol
InChI Key: QOPSSOKORBTFTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-Indazol-3-yl)-4-{4-[2-(pyridin-4-yl)ethyl]piperazine-1-carbonyl}pyrrolidin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features an indazole ring, a pyridine ring, and a piperazine ring, making it a molecule of interest in medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities and is often studied for its applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indazol-3-yl)-4-{4-[2-(pyridin-4-yl)ethyl]piperazine-1-carbonyl}pyrrolidin-2-one typically involves multiple steps, including the formation of the indazole ring, the pyridine ring, and the piperazine ring. Common synthetic routes include:

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Indazol-3-yl)-4-{4-[2-(pyridin-4-yl)ethyl]piperazine-1-carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(1H-indazol-3-yl)-4-{4-[2-(pyridin-4-yl)ethyl]piperazine-1-carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes . The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H26N6O2

Molecular Weight

418.5 g/mol

IUPAC Name

1-(1H-indazol-3-yl)-4-[4-(2-pyridin-4-ylethyl)piperazine-1-carbonyl]pyrrolidin-2-one

InChI

InChI=1S/C23H26N6O2/c30-21-15-18(16-29(21)22-19-3-1-2-4-20(19)25-26-22)23(31)28-13-11-27(12-14-28)10-7-17-5-8-24-9-6-17/h1-6,8-9,18H,7,10-16H2,(H,25,26)

InChI Key

QOPSSOKORBTFTJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=NC=C2)C(=O)C3CC(=O)N(C3)C4=NNC5=CC=CC=C54

Origin of Product

United States

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